molecular formula C14H15Cl2N3O3 B14619042 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid CAS No. 59666-66-9

1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid

Cat. No.: B14619042
CAS No.: 59666-66-9
M. Wt: 344.2 g/mol
InChI Key: UDTHZEHTIYPEFI-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid is a chemical compound that combines the properties of an imidazole derivative and nitric acid. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, while nitric acid is a strong oxidizing agent commonly used in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or electrophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties in treating infections and inflammatory conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and proteins, inhibiting their activity. Nitric acid, being a strong oxidizing agent, can induce oxidative stress in cells, leading to cell death. The combination of these two components enhances the compound’s overall efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1H-imidazole
  • 1-(2,4-Dichlorophenyl)-2-imidazoline
  • 2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole

Uniqueness

1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid stands out due to its unique combination of an imidazole derivative and nitric acid. This combination provides a synergistic effect, enhancing its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

59666-66-9

Molecular Formula

C14H15Cl2N3O3

Molecular Weight

344.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)pent-4-enyl]imidazole;nitric acid

InChI

InChI=1S/C14H14Cl2N2.HNO3/c1-2-3-11(9-18-7-6-17-10-18)13-5-4-12(15)8-14(13)16;2-1(3)4/h2,4-8,10-11H,1,3,9H2;(H,2,3,4)

InChI Key

UDTHZEHTIYPEFI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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